molecular formula C18H22N2O3S B2483956 1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235377-66-8

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2483956
CAS No.: 1235377-66-8
M. Wt: 346.45
InChI Key: PODOHLLEWJOJCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a reduction reaction.

    Preparation of the benzylamine derivative: The 3,4-dimethoxybenzylamine can be synthesized from 3,4-dimethoxybenzaldehyde through reductive amination.

    Synthesis of the thiophen-3-ylmethylamine: Thiophen-3-ylmethylamine can be prepared from thiophene-3-carboxaldehyde through reductive amination.

    Formation of the urea derivative: The final compound is synthesized by reacting cyclopropylamine, 3,4-dimethoxybenzylamine, and thiophen-3-ylmethylamine with a suitable isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

    Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(3,4-dimethoxybenzyl)urea: Lacks the thiophen-3-ylmethyl group.

    1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea: Lacks the 3,4-dimethoxybenzyl group.

    3-(3,4-Dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea: Lacks the cyclopropyl group.

Uniqueness

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of all three functional groups: cyclopropyl, 3,4-dimethoxybenzyl, and thiophen-3-ylmethyl. This combination of groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclopropyl-3-[(3,4-dimethoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-6-3-13(9-17(16)23-2)10-19-18(21)20(15-4-5-15)11-14-7-8-24-12-14/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOHLLEWJOJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N(CC2=CSC=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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